molecular formula C18H18N2O2 B12521487 Benzenamine, 4-(1-cyclohexen-1-yl)-N-(4-nitrophenyl)- CAS No. 663627-37-0

Benzenamine, 4-(1-cyclohexen-1-yl)-N-(4-nitrophenyl)-

Cat. No.: B12521487
CAS No.: 663627-37-0
M. Wt: 294.3 g/mol
InChI Key: SYMMLMMGAZIGHW-UHFFFAOYSA-N
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Description

Benzenamine, 4-(1-cyclohexen-1-yl)-N-(4-nitrophenyl)- is a complex organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a benzenamine core substituted with a cyclohexenyl group and a nitrophenyl group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(1-cyclohexen-1-yl)-N-(4-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the nitration of aniline to form 4-nitroaniline, followed by a coupling reaction with 4-(1-cyclohexen-1-yl)benzenamine under specific conditions such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(1-cyclohexen-1-yl)-N-(4-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and alkylating agents (R-X) are used under controlled conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Benzenamine, 4-(1-cyclohexen-1-yl)-N-(4-nitrophenyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-(1-cyclohexen-1-yl)-N-(4-nitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to specific sites on these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4-(1-cyclohexen-1-yl)-N-(4-methylphenyl)
  • Benzenamine, 4-(1-cyclohexen-1-yl)-N-(4-chlorophenyl)
  • Benzenamine, 4-(1-cyclohexen-1-yl)-N-(4-methoxyphenyl)

Uniqueness

Benzenamine, 4-(1-cyclohexen-1-yl)-N-(4-nitrophenyl)- is unique due to the presence of both a cyclohexenyl group and a nitrophenyl group, which confer distinct chemical and physical properties

Properties

CAS No.

663627-37-0

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

4-(cyclohexen-1-yl)-N-(4-nitrophenyl)aniline

InChI

InChI=1S/C18H18N2O2/c21-20(22)18-12-10-17(11-13-18)19-16-8-6-15(7-9-16)14-4-2-1-3-5-14/h4,6-13,19H,1-3,5H2

InChI Key

SYMMLMMGAZIGHW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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